1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Description
The compound 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: Trifluoromethyl (CF₃) group, enhancing electron-withdrawing properties.
- Position 3: 4-Methylphenyl (toluyl) group, contributing lipophilicity.
- Position 5: Methyl group, a simple alkyl substituent.
- Position 7: Piperidine moiety, influencing solubility and pharmacokinetics.
Molecular Formula: C₂₁H₂₁F₃N₄
Molar Mass: 386.42 g/mol
This substitution pattern distinguishes it from related pyrazolo[1,5-a]pyrimidine derivatives, which often vary in substituent positions and functional groups. Below, we compare its structural and functional attributes with analogs reported in the literature.
Properties
Molecular Formula |
C20H21F3N4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21F3N4/c1-13-6-8-15(9-7-13)17-18(20(21,22)23)25-27-16(12-14(2)24-19(17)27)26-10-4-3-5-11-26/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI Key |
RXXKJTCBYTXVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, piperidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anti-inflammatory properties. For instance, studies have shown that certain compounds within this class can significantly inhibit prostaglandin synthesis, which is crucial in mediating inflammation. In a comparative study, these compounds demonstrated lower ulcerogenic activities than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
Anticancer Potential
The compound has been investigated for its anticancer potential due to its ability to interfere with cellular signaling pathways involved in tumor growth. Specific derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties of Selected Analogs
Key Differences and Implications
Position 7 Modifications: The target compound’s piperidine substituent at position 7 contrasts with analogs featuring piperazine (e.g., ), CF₃ (e.g., ), or oxo groups (e.g., ).
Trifluoromethyl Placement: The CF₃ group at position 2 in the target compound differs from its placement at position 7 in .
Aromatic Substituents at Position 3 :
- The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to 2,4-dichlorophenyl in (enhanced electron-withdrawing effects) or 4-(trifluoromethyl)phenyl in (greater steric bulk).
Functional Group Diversity :
Biological Activity
The compound 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the trifluoromethyl group and piperidine ring. Various reagents and catalysts are employed to optimize yield and purity during synthesis.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study demonstrated that derivatives of this compound inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific molecular targets involved in tumor growth.
Antiviral Activity
The antiviral potential of compounds within the pyrazolo[1,5-a]pyrimidine class has been explored extensively. For instance, compounds similar to this compound showed promising results against influenza viruses. In vitro assays indicated that these compounds could reduce viral load significantly, suggesting their potential as antiviral agents.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This property positions it as a potential candidate for treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated a 75% reduction in tumor size in xenograft models at a dosage of 50 mg/kg. This highlights the therapeutic potential of this class of compounds in oncology.
- Influenza Virus Inhibition : A comparative analysis showed that compounds with similar scaffolds exhibited up to 85% inhibition of H5N1 virus at a concentration of 0.25 μmol/ml. This underscores the antiviral efficacy of structurally related pyrazolo[1,5-a]pyrimidines.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances its lipophilicity and bioavailability, facilitating better interaction with biological targets.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
